molecular formula C11H19NO3 B1258114 Ecgonine Ethyl Ester CAS No. 70939-97-8

Ecgonine Ethyl Ester

Cat. No.: B1258114
CAS No.: 70939-97-8
M. Wt: 213.27 g/mol
InChI Key: ABDMBNAKYBUEEX-QCLAVDOMSA-N
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Description

Ecgonine ethyl ester is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol It is a derivative of ecgonine, which is a tropane alkaloid found in coca leaves this compound is structurally related to cocaine and is one of its metabolites

Preparation Methods

Ecgonine ethyl ester can be synthesized through several methods. One common approach is the esterification of ecgonine with ethanol in the presence of an acid catalyst. This reaction typically involves heating ecgonine with ethanol and a strong acid, such as sulfuric acid, to produce this compound . Industrial production methods may involve more efficient catalytic processes to optimize yield and purity.

Chemical Reactions Analysis

Ecgonine ethyl ester undergoes various chemical reactions, including:

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.

Mechanism of Action

The mechanism of action of ecgonine ethyl ester involves its interaction with various molecular targets and pathways. It is known to inhibit sodium channels, which can affect nerve signal transmission . This property is similar to that of local anesthetics, which block sodium channels to exert their effects. Additionally, this compound may interact with other molecular targets involved in the metabolism and pharmacological effects of cocaine .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl (1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-3-15-11(14)10-8-5-4-7(12(8)2)6-9(10)13/h7-10,13H,3-6H2,1-2H3/t7-,8+,9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDMBNAKYBUEEX-QCLAVDOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCC(N2C)CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H]2CC[C@H](N2C)C[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70939-97-8
Record name Ethyl ecgonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070939978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,2R,3S,5S)-3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ECGONINE ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTI50ROZ5V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does ecgonine ethyl ester form in the body?

A1: this compound primarily forms through the co-ingestion of cocaine and ethanol (alcohol). A liver enzyme, carboxylesterase, facilitates a transesterification reaction where the methyl group of cocaine is replaced with an ethyl group from ethanol, resulting in this compound. [2, 3, 6, 9]

Q2: Is this compound pharmacologically active?

A2: While research on this compound's specific effects is limited, its presence is considered a marker of simultaneous cocaine and alcohol consumption. [2, 6, 9] Some studies suggest it might possess pharmacological activity, potentially contributing to the overall effects observed in individuals using both substances. [2]

Q3: How is this compound detected and quantified in biological samples?

A3: Similar to other cocaine metabolites, this compound is typically analyzed in biological matrices like blood, urine, or meconium using gas chromatography-mass spectrometry (GC-MS). [1, 3, 4, 6, 7, 9] This method allows for sensitive detection and quantification, even at low concentrations.

Q4: Can the presence of this compound differentiate between routes of cocaine administration?

A4: While anhydroecgonine methyl ester is often associated with crack cocaine smoking, the presence of this compound specifically indicates the co-ingestion of cocaine and ethanol, regardless of the cocaine administration route. [2, 6, 9]

Q5: Can this compound be used as a marker for cocaine use in cases where samples are not ideally preserved?

A5: While benzoylecgonine is a commonly used marker for cocaine use, ecgonine (not this compound) shows promise as a marker in inadequately preserved specimens. This is because cocaine and its primary metabolites can degrade to ecgonine over time, potentially providing evidence of past cocaine use even when other markers are absent. [8]

Q6: Does this compound contribute to the overall toxicity associated with combined cocaine and alcohol use?

A6: The research primarily focuses on this compound as a marker for concurrent cocaine and alcohol consumption. While its contribution to overall toxicity is not fully understood, its presence highlights the potential for heightened risks associated with combining these substances. [2]

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